molecular formula C40H78NO8P B14643436 1-Palmitoyl-2-palmitoleoylphosphatidylcholine CAS No. 54324-45-7

1-Palmitoyl-2-palmitoleoylphosphatidylcholine

Cat. No.: B14643436
CAS No.: 54324-45-7
M. Wt: 732.0 g/mol
InChI Key: QIBZFHLFHCIUOT-ZPHPHTNESA-N
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Description

1-Palmitoyl-2-palmitoleoylphosphatidylcholine is a phosphatidylcholine, a type of phospholipid that is a major component of biological membranes. This compound consists of a glycerol backbone with two fatty acid chains, palmitoyl and palmitoleoyl, attached to the first and second carbon atoms, respectively, and a phosphocholine group attached to the third carbon. It plays a crucial role in maintaining the structural integrity and functionality of cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-palmitoleoylphosphatidylcholine can be synthesized through the esterification of glycerol with palmitic acid and palmitoleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods using lipases to catalyze the esterification reactions. This approach offers higher specificity and yields compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-palmitoleoylphosphatidylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Palmitoyl-2-palmitoleoylphosphatidylcholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-palmitoleoylphosphatidylcholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The palmitoleoyl chain, being unsaturated, introduces kinks in the lipid bilayer, enhancing membrane fluidity. This compound also interacts with membrane proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

    1-Palmitoyl-2-oleoylphosphatidylcholine: Similar structure but with an oleoyl chain instead of a palmitoleoyl chain.

    1-Palmitoyl-2-linoleoylphosphatidylcholine: Contains a linoleoyl chain, which has two double bonds.

    1-Oleoyl-2-palmitoylphosphatidylcholine: The positions of the palmitoyl and oleoyl chains are reversed

Uniqueness: 1-Palmitoyl-2-palmitoleoylphosphatidylcholine is unique due to the presence of the palmitoleoyl chain, which introduces specific biophysical properties to the membrane, such as increased fluidity and distinct interactions with membrane proteins .

Properties

CAS No.

54324-45-7

Molecular Formula

C40H78NO8P

Molecular Weight

732.0 g/mol

IUPAC Name

[3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C40H78NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h17,19,38H,6-16,18,20-37H2,1-5H3/b19-17-

InChI Key

QIBZFHLFHCIUOT-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

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